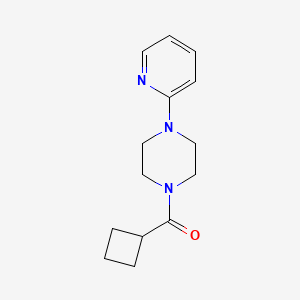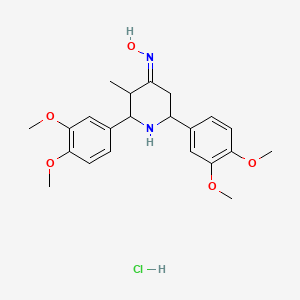![molecular formula C18H20N2O2 B5873945 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873945.png)
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPB is a selective antagonist of the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cognition, and mood regulation. In
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and stroke. In oncology, this compound has been shown to inhibit the growth of various cancer cell lines and to sensitize them to chemotherapy. In immunology, this compound has been shown to modulate the immune response and to have anti-inflammatory effects.
Wirkmechanismus
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation. This compound binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on various signaling pathways. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of immune function. In animal models of Alzheimer's disease and stroke, this compound has been shown to reduce neuronal damage and improve cognitive function. In cancer cell lines, this compound has been shown to inhibit cell growth and to sensitize cells to chemotherapy. In immune cells, this compound has been shown to modulate cytokine production and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments, including its high purity, stability, and selectivity for the sigma-1 receptor. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, including its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, further studies are needed to elucidate the exact mechanism of action of this compound and to explore its potential as a treatment for various neurological disorders. In oncology, further studies are needed to explore the potential of this compound as a chemotherapy sensitizer and to identify potential synergistic combinations with other chemotherapeutic agents. In immunology, further studies are needed to explore the potential of this compound as an immunomodulatory agent and to identify its potential applications in various autoimmune and inflammatory disorders.
Synthesemethoden
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with pyrrolidine and subsequent reactions with various reagents. The final step involves the reaction of the intermediate product with 2-methoxybenzoyl chloride to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Eigenschaften
IUPAC Name |
2-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-7-3-2-6-16(17)18(21)19-14-8-10-15(11-9-14)20-12-4-5-13-20/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEIVTJEXFVSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5873905.png)
![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)


![4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5873929.png)



![N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5873950.png)

